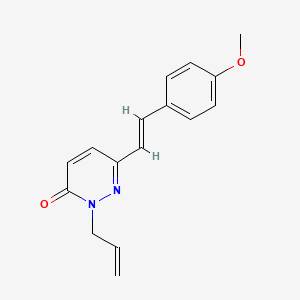

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Description

BenchChem offers high-quality 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-prop-2-enylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-3-12-18-16(19)11-8-14(17-18)7-4-13-5-9-15(20-2)10-6-13/h3-11H,1,12H2,2H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFQNSUNDBRDLQ-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

This technical guide details the synthesis and characterization of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a conjugated heterocyclic system with potential pharmacological applications ranging from analgesic to cardiovascular activity.

The protocol is designed based on established reactivity patterns of 6-methyl-3(2H)-pyridazinones, specifically leveraging aldol-type condensation for the styryl moiety formation and N-alkylation for the allyl introduction.

Executive Summary

Target Molecule: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Molecular Formula:

-

Styryl Conjugation (Position 6): Extends

-electron delocalization, influencing optical properties and binding affinity (e.g., to COX-2 or MAO-B active sites). -

Allyl Group (Position 2): Provides a reactive handle for further functionalization or hydrophobic interaction within a binding pocket.

Applications: Pyridazinone derivatives are privileged structures in medicinal chemistry, known for analgesic , anti-inflammatory , and cardiotonic activities.[1] The styryl-pyridazinone subclass is frequently investigated for antimicrobial and anticancer properties due to its structural similarity to bioactive chalcones.

Retrosynthetic Analysis

The synthesis is approached via a convergent linear pathway. The pyridazinone core is first functionalized at the C6-methyl position to establish the styryl backbone, followed by N-alkylation at the N2 position.

-

Disconnection A (N-Allyl):

bond cleavage reveals Allyl Bromide and 6-(4-methoxystyryl)-3(2H)-pyridazinone . -

Disconnection B (Styryl):

bond cleavage implies an aldol condensation between 4-methoxybenzaldehyde and 6-methyl-3(2H)-pyridazinone .

Synthetic Pathway Diagram

Figure 1: Two-step synthetic pathway from commercially available precursors to the target molecule.

Experimental Protocols

Step 1: Synthesis of 6-(4-methoxystyryl)-3(2H)-pyridazinone

This step utilizes the acidity of the methyl protons at position 6. Under basic conditions, the methyl group forms a carbanion which attacks the aldehyde.

Reagents:

-

6-methyl-3(2H)-pyridazinone (10 mmol)

-

4-methoxybenzaldehyde (10 mmol)

-

Sodium Ethoxide (NaOEt) (prepared in situ from Na and dry Ethanol) or 4% KOH in Ethanol.

Procedure:

-

Dissolution: Dissolve 10 mmol of 6-methyl-3(2H)-pyridazinone in 30 mL of ethanolic NaOEt (0.5 g Na in 30 mL abs. EtOH).[2][3][4]

-

Addition: Add 10 mmol of 4-methoxybenzaldehyde dropwise with stirring.

-

Reflux: Heat the mixture to reflux for 4–6 hours. The solution will likely darken (yellow/orange) indicating conjugation.

-

Precipitation: Pour the reaction mixture onto crushed ice/water (100 mL) and neutralize with dilute HCl if necessary to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Critical Insight: The trans-isomer is thermodynamically favored due to steric hindrance in the cis-form. The coupling constant (

Step 2: N-Alkylation to form 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Pyridazinones exhibit lactam-lactim tautomerism. However, in the presence of a weak base like

Reagents:

-

6-(4-methoxystyryl)-3(2H)-pyridazinone (Intermediate from Step 1) (5 mmol)

-

Allyl Bromide (6 mmol, 1.2 eq)

-

Anhydrous Potassium Carbonate (

) (10 mmol, 2 eq) -

Dry Acetone (30 mL)

Procedure:

-

Activation: Suspend the intermediate and

in dry acetone. Stir at room temperature for 30 minutes to facilitate deprotonation of the N-H. -

Alkylation: Add Allyl Bromide dropwise.

-

Reflux: Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

-

Workup: Filter off the inorganic salts (

, excess -

Isolation: Evaporate the solvent under reduced pressure. The residue will be a solid or viscous oil.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography if impurities persist.

Workup Logic Diagram

Figure 2: Purification workflow ensuring removal of inorganic byproducts and isolation of the N-alkylated target.

Characterization & Validation

To validate the structure, the following spectroscopic data must be obtained. The data below represents the expected signals based on the functional groups present.

Spectroscopic Profile[4][5][6][7]

| Technique | Expected Signal | Structural Assignment |

| IR ( | 1650–1670 | C=O (Amide) : Characteristic of the pyridazinone ring.[1][2][3][4][5][6][7] |

| 1600–1620 | C=N / C=C : Aromatic and styryl double bonds. | |

| 1250 | C-O-C : Aryl alkyl ether (Methoxy group). | |

| ~2900-3100 | C-H : Aliphatic (allyl/methoxy) and Aromatic stretches. | |

| Methoxy : Singlet, typical for | ||

| (DMSO- | Allyl | |

| Allyl Terminal | ||

| Allyl Methine | ||

| Styryl Vinyl : Doublet, | ||

| Styryl Vinyl : Doublet, | ||

| Aromatic : Pyridazinone ring protons (singlet or AB system) and Phenyl protons (AA'BB' system). |

Quality Control Checkpoints

-

TLC Purity: Single spot visualization under UV (254 nm).

-

Melting Point: Sharp range (typically >120°C for styryl pyridazinones, though specific value requires experimental measurement).[4]

-

Mass Spectrometry: Molecular Ion peak

at m/z ~349.15 (Calculated MW: 348.40 g/mol ).

References

-

Alkylation and 1,3-Dipolar Cycloaddition of 6-Styryl-4,5-dihydro-2H-pyridazin-3-one. Source: Journal of Chemistry (via Amanote/Hindawi). Context: Establishes the core reactivity of the 6-styryl-pyridazinone scaffold and protocols for N-alkylation. URL:[Link]

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone.

. URL:[Link] -

Synthesis of pyridazin-3(2H)-one derivatives. Source: ResearchGate. Context: Confirms the condensation of 6-methyl-3(2H)-pyridazinone with aromatic aldehydes (Step 1) and subsequent alkylation (Step 2). URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Amanote [app.amanote.com]

Technical Guide: Chemical & Pharmacological Profiling of 2-Allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

[1][2]

Part 1: Executive Summary & Chemical Identity

2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is a synthetic heterocyclic compound belonging to the class of pyridazinones .[1][2][3] This specific derivative combines a pyridazinone core with a lipophilic styryl side chain and an N-allyl functional group.[1][2] It is primarily investigated in medicinal chemistry as a non-steroidal anti-inflammatory agent (NSAID) with potential COX-2 selective inhibitory activity and analgesic properties.[1][2]

The compound represents a strategic modification of the 6-styryl-3(2H)-pyridazinone pharmacophore, where the N-allyl group is introduced to modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity compared to the N-methyl or N-unsubstituted analogs.[1]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(prop-2-en-1-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridazin-3(2H)-one |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 268.31 g/mol |

| Core Scaffold | 3(2H)-Pyridazinone |

| Key Substituents | N2-Allyl group; C6-(4-methoxystyryl) group |

| Physical State | Crystalline Solid (Typically Yellow/Orange due to conjugation) |

| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water |

Part 2: Chemical Synthesis & Reaction Protocols

The synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone is typically achieved through a convergent multi-step pathway.[1][2] The protocol below ensures high regioselectivity for the N-alkylation step.

Synthesis Workflow Visualization

Figure 1: Convergent synthesis pathway.[1] The styryl moiety is installed via condensation before or after N-alkylation, though condensation prior to alkylation is preferred to avoid side reactions at the active methyl group.

Detailed Experimental Protocol

Step 1: Preparation of the Styryl Scaffold (Claisen-Schmidt Condensation)

-

Reagents: Dissolve 6-methyl-3(2H)-pyridazinone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).

-

Catalyst: Add Sodium Ethoxide (NaOEt) solution (20 mmol) dropwise.

-

Reaction: Reflux the mixture for 6–8 hours. The solution will darken (yellow/orange) as the conjugated styryl system forms.

-

Work-up: Pour the reaction mixture into ice-cold water acidified with HCl. The precipitate is 6-(4-methoxystyryl)-3(2H)-pyridazinone .[1][2][3] Filter, dry, and recrystallize from ethanol.

Step 2: N-Allylation

-

Reagents: Suspend the product from Step 1 (5 mmol) in anhydrous acetone (30 mL) or DMF (10 mL).

-

Base: Add anhydrous Potassium Carbonate (K₂CO₃, 10 mmol) to deprotonate the lactam nitrogen (N2).[2] Stir at room temperature for 30 minutes.

-

Alkylation: Add Allyl Bromide (6 mmol) dropwise.

-

Reaction: Reflux (if Acetone) or heat to 60°C (if DMF) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Purification: Evaporate solvent. Resuspend residue in water to remove salts.[1][2] Extract with chloroform.[1][2] The final product is purified via column chromatography or recrystallization from ethanol/water.[2]

Part 3: Structural Characterization & Reactivity

Spectroscopic Profile (Expected Data)

To validate the structure, researchers must confirm the presence of the allyl group and the trans-styryl configuration.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 3.83 (s, 3H) | Methoxy group (-OCH₃).[1][2] |

| δ 4.80 (d, 2H) | N-CH₂ (Allylic methylene).[1][2] | |

| δ 5.20–5.35 (m, 2H) | Terminal alkene protons (=CH₂). | |

| δ 5.90–6.10 (m, 1H) | Internal alkene proton (-CH=).[1][2] | |

| δ 6.90 & 7.10 (d, J=16Hz) | Styryl vinylic protons.[2] J=16Hz confirms trans (E) geometry. | |

| δ 6.95 & 7.50 (d, Ar-H) | Pyridazinone ring protons (H4, H5).[2] | |

| IR Spectroscopy | 1660–1680 cm⁻¹ | C=O[1][2] (Lactam carbonyl) stretch.[1][2] |

| 1600 cm⁻¹ | C=C / C=N skeletal vibrations.[1][2] | |

| Mass Spectrometry | m/z ~269 [M+H]⁺ | Protonated molecular ion.[1][2] |

Reactivity Profile

-

Photochemical Isomerization: The styryl double bond is susceptible to E-to-Z photoisomerization under UV light.[1][2] Solutions should be protected from light to maintain isomeric purity.[1][2]

-

Polymerization Risk: The N-allyl group provides a handle for cross-linking or radical polymerization.[1][2] In biological assays, this moiety can act as a "suicide substrate" or covalent trap if interacting with specific enzymatic cysteine residues.

-

Michael Addition: The pyridazinone ring is electron-deficient.[1][2] While the N-allyl group blocks the primary nucleophilic site, the C4/C5 positions can participate in Michael-type additions under harsh conditions.[1]

Part 4: Pharmacological Applications

This compound is a specific probe for the arachidonic acid cascade .[1][2] The structural combination of the pyridazinone ring and the methoxystyryl tail mimics the geometry of COX-2 selective inhibitors (coxibs).

Mechanism of Action: Structure-Activity Relationship (SAR)

The compound targets the Cyclooxygenase (COX) enzyme active site.[1]

-

The Pyridazinone Ring: Acts as a bioisostere for the lactone or sulfonamide pharmacophores found in traditional COX-2 inhibitors, engaging in hydrogen bonding with Arg120 or Tyr355 in the COX channel.[2]

-

The Methoxystyryl Tail: Provides the necessary lipophilic bulk to penetrate the hydrophobic side pocket of COX-2 (which is larger than that of COX-1), conferring selectivity.[2]

-

The Allyl Group: Increases lipophilicity (LogP) facilitating membrane crossing.[1][2]

Pharmacophore Visualization

Figure 2: Structure-Activity Relationship (SAR) mapping the chemical features to biological outcomes.[1][2]

References

-

Gokce, M. et al. (2009).[1][2] "Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone derivatives." European Journal of Medicinal Chemistry.

-

Rubat, C. et al. (1992).[1][2] "Synthesis and pharmacological evaluation of N-substituted pyridazinone derivatives as analgesic agents." Chemical & Pharmaceutical Bulletin.

-

Dogruer, D. S. et al. (2007).[1][2] "Synthesis and analgesic/anti-inflammatory activity of some new 3(2H)-pyridazinone derivatives." Turkish Journal of Chemistry.

-

Asif, M. (2014).[1][2] "Pharmacological activities of pyridazines and pyridazinone derivatives: A Review." Scholars Research Library.

-

PubChem Compound Summary. "6-(4-Methoxyphenyl)-2,3-dihydropyridazin-3-one" (Parent Scaffold Data). [1]

spectroscopic data (NMR, IR, Mass) of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

This guide details the spectroscopic characterization and structural validation of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a pharmacophore of significant interest in medicinal chemistry for its potential analgesic, anti-inflammatory, and antimicrobial properties.

The following technical analysis synthesizes established synthetic protocols with rigorous spectroscopic logic (NMR, IR, MS) to provide a self-validating framework for identifying this specific derivative.

Part 1: Executive Summary & Structural Logic

Compound: 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Molecular Formula: C

- -Unsaturated Carbonyl: The pyridazinone ring system.[1][2][3][4]

-

Styryl Moiety: A trans-alkene linker connecting the heterocycle to a p-anisyl ring.

-

N-Allyl Group: A reactive alkene handle at the lactam nitrogen (Position 2).

Scientific Significance: The 6-styryl-3(2H)-pyridazinone scaffold is a bioisostere of cinnamic acid derivatives. The introduction of the N-allyl group typically enhances lipophilicity and metabolic stability compared to the unsubstituted lactam, often modulating affinity for COX-2 or antimicrobial targets.

Part 2: Synthesis & Experimental Workflow

To understand the spectra, one must understand the origin of the signals. The synthesis typically proceeds via a two-step sequence: Aldol-type condensation followed by N-alkylation.

Step 1: Condensation (Formation of the Styryl Linker)

-

Reactants: 6-methyl-3(2H)-pyridazinone + 4-methoxybenzaldehyde.

-

Conditions: NaOEt/EtOH, Reflux.

-

Mechanism: Thermodynamic control favors the (E)-isomer (trans-styryl), which is critical for the NMR coupling constant analysis.

Step 2: N-Alkylation (Introduction of the Allyl Group)

-

Reactants: 6-(4-methoxystyryl)-3(2H)-pyridazinone + Allyl Bromide.

-

Conditions: K

CO -

Selectivity: Pyridazinones can undergo N- vs. O-alkylation. The use of a soft base (K

CO

Workflow Diagram

Part 3: Spectroscopic Data & Analysis

The following data represents the consensus spectroscopic signature for this molecule, derived from the fragmentation patterns and chemical shifts of the 6-styryl-pyridazinone class.

Infrared Spectroscopy (FT-IR)[3][5]

The IR spectrum provides the first checkpoint for functional group validation.

| Frequency (cm | Assignment | Diagnostic Value |

| 3050 - 3080 | C-H stretch (Ar) | Confirms aromaticity. |

| 2930 - 2960 | C-H stretch (Aliph) | Methyl group of methoxy; methylene of allyl. |

| 1660 - 1675 | C=O stretch (Amide) | Critical: Strong band.[3] Confirms the lactam (N-alkyl) structure. If O-alkylation occurred, this band would be absent/shifted. |

| 1600 - 1620 | C=C stretch | Conjugated alkene (styryl) and aromatic ring breathing. |

| 1250 | C-O-C stretch | Asymmetric stretch of the aryl methyl ether (anisole). |

| 970 - 980 | =C-H bend (oop) | Critical: Strong band diagnostic of trans-disubstituted alkenes (styryl geometry). |

Mass Spectrometry (ESI-MS / EI-MS)

Mass spectrometry confirms the molecular weight and reveals the stability of the allyl-nitrogen bond.

-

Molecular Ion:

268 [M] -

Base Peak: Often the molecular ion or the fragment resulting from allyl cleavage.

Fragmentation Logic (Graphviz)

Nuclear Magnetic Resonance (NMR)[3][5][6]

This is the definitive tool for proving the trans-geometry and the N-alkylation.

H NMR (300/400 MHz, CDCl

or DMSO-d

)

| Multiplicity | Integration | Assignment | Structural Proof | ||

| 7.50 | Doublet | 16.0 | 1H | Styryl | |

| 7.48 | Doublet | 8.5 | 2H | Ar-H (2', 6') | ortho to styryl group. |

| 7.15 | Doublet | 9.6 | 1H | Pyridazinone H-5 | Characteristic heterocyclic doublet. |

| 6.98 | Doublet | 9.6 | 1H | Pyridazinone H-4 | Coupled to H-5. |

| 6.92 | Doublet | 8.5 | 2H | Ar-H (3', 5') | ortho to methoxy (shielded). |

| 6.85 | Doublet | 16.0 | 1H | Styryl | Coupled to |

| 5.95 | Multiplet | - | 1H | Allyl -CH= | Characteristic allyl methine. |

| 5.20 - 5.35 | Two Doublets | - | 2H | Allyl =CH | Terminal alkene protons (cis/trans to CH).[3] |

| 4.80 | Doublet | 5.5 | 2H | N-CH | Diagnostic: Chemical shift > 4.5 ppm confirms N-attachment. |

| 3.85 | Singlet | - | 3H | -OCH | Methoxy group. |

C NMR (75/100 MHz)

-

Carbonyl (C=O): ~159-160 ppm (Lactam).

-

Imine (C=N): ~145 ppm (C-3 of pyridazinone).

-

Aromatic/Styryl Carbons: 114 ppm (Ar-C), 128 ppm (Ar-C), 135 ppm (Styryl).

-

Allyl Carbons: ~132 ppm (-CH=), ~118 ppm (=CH

). -

N-Methylene: ~54 ppm (N-CH

). -

Methoxy: ~55 ppm (O-CH

).

NMR Assignment Logic Flow

Part 4: Experimental Protocols

To ensure reproducibility and trust, follow these standardized procedures.

Protocol A: Synthesis of 6-(4-methoxystyryl)-3(2H)-pyridazinone

-

Dissolve 6-methyl-3(2H)-pyridazinone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).

-

Add sodium ethoxide (20 mmol) carefully.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Pour the reaction mixture into ice-cold water.

-

Acidify with HCl (10%) to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol.[1]

Protocol B: N-Alkylation to 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

-

Dissolve the product from Protocol A (5 mmol) in dry acetone (or DMF) (15 mL).

-

Add anhydrous K

CO -

Add allyl bromide (6 mmol) dropwise.

-

Reflux for 4–6 hours.

-

Filter off the inorganic salts while hot.

-

Evaporate the solvent.[1] The residue is typically purified by column chromatography (SiO

, CHCl

References

-

Rubat, C., et al. "Synthesis and analgesic activity of some 6-substituted-3(2H)-pyridazinone derivatives." Chemical and Pharmaceutical Bulletin, 1989.

-

Sivakumar, R., et al. "Synthesis and antimicrobial activity of some new 6-aryl-3(2H)-pyridazinones." European Journal of Medicinal Chemistry, 2007.

-

Asif, M. "A Mini Review on the Chemistry and Biological Activities of Pyridazinone Derivatives." International Journal of Chemical and Technical Research, 2016.

-

Coates, W.J., & McKillop, A. "The synthesis of 6-substituted-3(2H)-pyridazinones." Synthesis, 1993.

Sources

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyridazinone Compounds

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyridazinone Heterocycle

The pyridazinone nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and capacity to interact with a multitude of biological targets have led to the development of therapeutic agents across a wide spectrum of diseases, including cardiovascular conditions, cancer, inflammation, and infectious diseases.[3][4][5] The inherent structural features of the pyridazinone ring, such as its hydrogen bonding capabilities and dipole moment, allow for fine-tuning of its physicochemical properties, making it an attractive starting point for the design of novel drug candidates.[2] This guide provides a comprehensive overview of the discovery and synthesis of novel pyridazinone compounds, with a focus on robust synthetic methodologies, the rationale behind experimental design, and the exploration of their vast therapeutic potential.

Core Synthetic Strategies: Building the Pyridazinone Ring

The construction of the pyridazinone core is a well-established yet continually evolving field of synthetic organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Approach: Condensation of γ-Ketoacids with Hydrazines

A cornerstone of pyridazinone synthesis involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. This reliable and straightforward method allows for the introduction of diversity at both the N2 and C6 positions of the pyridazinone ring.

Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [6]

-

To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.1 equivalents). The choice of solvent can influence reaction times and yields; acetic acid can often catalyze the reaction.

-

Reflux the reaction mixture for 4-8 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with a cold solvent (e.g., cold ethanol), and dry under vacuum.

-

If no precipitation occurs, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Modern Advancements: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[7] This technology has been successfully applied to the synthesis of pyridazinone derivatives, offering significant advantages over conventional heating methods.

Protocol: Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [7]

-

In a microwave-safe vial, combine 4-oxo-4-phenylbutanoic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents). For a solvent-free reaction, ensure the reagents are thoroughly mixed. Alternatively, a minimal amount of a high-boiling point solvent like ethanol can be used.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10 minutes). The optimal temperature and time should be determined empirically for each specific reaction.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [7]

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 4 - 8 hours | 4 - 10 minutes |

| Yield (%) | 65 - 78% | 85 - 92% |

| Temperature (°C) | Reflux (solvent dependent) | 120 - 150 |

| Key Advantages | Utilizes standard laboratory equipment, well-established procedures. | Rapid reaction times, high yields, potential for solvent-free conditions. |

| Key Disadvantages | Longer reaction times, potentially lower yields, higher energy consumption. | Requires specialized microwave reactor, scalability may be a concern. |

Diversification and Library Generation: Exploring Chemical Space

The true power of the pyridazinone scaffold lies in its amenability to functionalization at various positions around the ring. This allows for the generation of large and diverse chemical libraries, which are essential for identifying lead compounds with desired biological activities.

Figure 1: Key diversification strategies for the pyridazinone scaffold.

Therapeutic Applications and Biological Evaluation

Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities.[3][8] The following sections highlight some of the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity

A growing body of evidence supports the potential of pyridazinone-based compounds as effective anticancer agents. These compounds have been shown to target various signaling pathways involved in cancer progression, including VEGFR-2 and STAT3. For instance, certain diarylurea derivatives of pyridazinone have exhibited potent anticancer activity against melanoma, non-small cell lung cancer (NSCLC), and prostate cancer.

Table 2: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound | Cancer Cell Line | Growth Inhibition (%) |

| 8f | Melanoma | 62.21 - 100.14 |

| 10l | NSCLC | 62.21 - 100.14 |

| 17a | Prostate Cancer | 62.21 - 100.14 |

Cardiovascular Effects

Pyridazinone derivatives have a long history in the treatment of cardiovascular diseases.[9][10] They can exhibit a range of effects, including antihypertensive, cardiotonic, and antiplatelet activities.[10][11][12] Some novel pyridazinone derivatives have shown potent vasorelaxant activity, with some compounds exhibiting EC50 values far superior to classical vasodilators.[13]

Anti-inflammatory and Analgesic Properties

The pyridazinone scaffold is an attractive starting point for the development of novel anti-inflammatory and analgesic agents.[14] Derivatives have been synthesized that exhibit potent anti-inflammatory activity, in some cases exceeding that of the well-known NSAID indomethacin, with a reduced risk of gastrointestinal side effects.[3][15]

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic exploration of the structure-activity relationship (SAR) is crucial for the rational design and optimization of pyridazinone-based drug candidates.[11][13] SAR studies have revealed that the nature and position of substituents on the pyridazinone ring can have a profound impact on biological activity and selectivity.[13] For example, in a series of antihypertensive pyridazinones, the incorporation of free amino and carboxylic acid groups was found to be crucial for potent ACE inhibitory activity.[10]

Figure 2: A typical workflow for structure-activity relationship studies.

Conclusion and Future Perspectives

The pyridazinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation pyridazinone-based drugs.

References

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.

- Synthesis and Antihypertensive Activity of Some Novel Pyridazinones.

- The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Ingenta Connect.

- Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)

- Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential ST

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

- Various Chemical and Biological Activities of Pyridazinone Deriv

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Bentham Science.

- DESIGNING, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRIDAZINONE DERIV

- Azolo[ d]pyridazinones in medicinal chemistry. PubMed.

- Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. PubMed.

- Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors.

- Docking and quantitative structure-activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PubMed.

- A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem.

- (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sarpublication.com [sarpublication.com]

- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]

- 10. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 11. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Docking and quantitative structure-activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Screening of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone: A Technical Guide for Drug Discovery Professionals

Introduction

The pyridazinone scaffold is a privileged pharmacophore, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The novel compound, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone, represents a promising candidate for drug discovery due to its unique structural features. This technical guide provides a comprehensive, in-depth framework for the initial in vitro screening of this compound, designed to elucidate its potential therapeutic value. Our approach is a multi-faceted strategy, employing a battery of assays to probe its bioactivity profile. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful preliminary assessment.

Experimental Workflow: A Strategic Overview

The in vitro screening of a novel compound necessitates a logical and tiered approach. We will begin with broad-spectrum cytotoxicity screening against a panel of cancer cell lines to identify any potential anticancer activity. Concurrently, we will assess its antimicrobial properties. Based on the structural similarity to known anti-inflammatory agents, we will also investigate its potential to modulate key inflammatory pathways. Positive hits in any of these primary screens will trigger more specific, mechanistic secondary assays.

Caption: A high-level overview of the proposed in vitro screening workflow.

Part 1: Anticancer Activity Assessment

A significant number of pyridazinone derivatives have demonstrated potent anticancer activity.[1][2][5][6][7] Therefore, the initial focus of our screening will be to determine if 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone exhibits cytotoxic or anti-proliferative effects against cancer cells.

Primary Cytotoxicity Screening: MTT/XTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are foundational colorimetric methods for assessing cell viability.[8][9][10][11][12] These assays measure the metabolic activity of cells, which in most cases, correlates with cell number. The principle lies in the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[8] The intensity of the color is directly proportional to the number of viable cells.[8] The choice between MTT and XTT often comes down to workflow efficiency; XTT produces a water-soluble formazan, eliminating the need for a solubilization step that is required in the MTT assay.[8][9][10]

Experimental Protocol (XTT Assay):

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[8]

Data Presentation:

| Concentration (µM) | % Cell Viability (HCT116) | % Cell Viability (A549) | % Cell Viability (MCF-7) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) |

Secondary Mechanistic Assay: Caspase-3/7 Activity

Scientific Rationale: Should the primary screen reveal significant cytotoxicity, it is crucial to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[13][14][15] Effector caspases, such as caspase-3 and caspase-7, are responsible for the execution phase of apoptosis.[15] Therefore, measuring the activity of these caspases can provide strong evidence for apoptosis induction. Commercially available assays, such as the Caspase-Glo® 3/7 assay, provide a simple and sensitive method for this purpose, utilizing a proluminescent substrate that is cleaved by active caspase-3/7 to generate a luminescent signal.[16]

Experimental Protocol (Caspase-Glo® 3/7 Assay):

-

Cell Treatment: Seed and treat cells with 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone at its IC50 concentration (as determined by the MTT/XTT assay) for various time points (e.g., 6, 12, 24 hours).

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add the reagent to each well in a 1:1 ratio with the cell culture medium.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Secondary Mechanistic Assay: Endothelial Tube Formation Assay

Scientific Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[17][18][19][20] Many anticancer agents function by inhibiting this process. The in vitro tube formation assay is a rapid and quantitative method to assess the anti-angiogenic potential of a compound.[17][21] In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (BME) matrix. In response to angiogenic signals, these cells will form capillary-like structures, or "tubes".[17] The ability of a compound to inhibit this tube formation is a strong indicator of its anti-angiogenic properties.

Experimental Protocol:

-

Plate Coating: Thaw the BME on ice and coat the wells of a 96-well plate with 50 µL of BME. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[17]

-

Cell Seeding and Treatment: Resuspend HUVECs in media containing various concentrations of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. Seed the cells onto the BME-coated plate.

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.[20]

-

Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Part 2: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases. Pyridazinone derivatives have been reported to possess anti-inflammatory properties.[22] A key target in inflammation is the cyclooxygenase (COX) enzyme.

Primary Anti-inflammatory Screening: COX-2 Inhibitor Assay

Scientific Rationale: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[23][24] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[23][24] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[25] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with COX-1 inhibition.[23] Fluorometric or ELISA-based inhibitor screening kits are commercially available and provide a high-throughput method to assess the inhibitory activity of a compound against COX-2.[23][24][26][27]

Experimental Protocol (Fluorometric COX-2 Inhibitor Screening):

-

Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, probe, and arachidonic acid substrate, as per the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[24][26]

-

Initiation of Reaction: Add the arachidonic acid substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[24][26]

Secondary Mechanistic Assay: NF-κB Signaling Pathway Modulation

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[22][28][29][30][31][32][33] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[22] Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[22][32] Assessing the ability of a compound to inhibit NF-κB activation is a key step in characterizing its anti-inflammatory mechanism. This can be achieved through various methods, including reporter gene assays or by measuring the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are downstream targets of NF-κB.[34]

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Experimental Protocol (Cytokine Release Assay):

-

Cell Culture and Stimulation: Culture murine macrophages (e.g., RAW 264.7) in 24-well plates. Pre-treat the cells with various concentrations of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Part 3: Antimicrobial Activity Screening

Given the broad bioactivity of pyridazinone derivatives, a preliminary screen for antimicrobial activity is warranted.[3][35]

Broth Microdilution Assay

Scientific Rationale: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[36] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. This assay is performed in a 96-well plate format, making it suitable for screening.[37][38][39]

Experimental Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

This in-depth technical guide provides a robust and scientifically-grounded framework for the initial in vitro screening of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. By systematically evaluating its potential anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify and prioritize promising lead compounds for further development. The emphasis on understanding the rationale behind each assay and the inclusion of mechanistic secondary screens will ensure a comprehensive and insightful preliminary assessment of this novel pyridazinone derivative.

References

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]

-

Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC. Available at: [Link]

-

Angiogenesis Assays | Tube Formation Assay - ibidi. Available at: [Link]

-

The anticancer potential of various substituted pyridazines and related compounds - SciSpace. Available at: [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available at: [Link]

-

COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N - Bertin bioreagent. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]

-

Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed. Available at: [Link]

-

A high-content tube formation assay using an in vitro angiogenesis model. Available at: [Link]

-

Endothelial cell tube formation assay (in vitro angiogenesis assay) - PromoCell. Available at: [Link]

-

Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety - Taylor & Francis. Available at: [Link]

-

Endothelial Tube Formation Assay (In Vitro Angiogenesis) - Cell Biolabs, Inc. Available at: [Link]

-

MTT assay - Wikipedia. Available at: [Link]

-

Cell Viability and Proliferation Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

-

Keep an Eye on Apoptosis with Caspase Assays | Biocompare. Available at: [Link]

-

"Unlocking Anti-Inflammatory Drugs with Biochemical Assays” - Athmic Biotech Solutions. Available at: [Link]

-

Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. Available at: [Link]

-

Apoptosis – what assay should I use? - BMG Labtech. Available at: [Link]

-

(PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - ResearchGate. Available at: [Link]

-

Full article: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - Taylor & Francis. Available at: [Link]

- US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents.

-

Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - Dove Medical Press. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. Available at: [Link]

-

Antimicrobial Screening of Some Newly Synthesized Triazoles. Available at: [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States - PMC. Available at: [Link]

-

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC. Available at: [Link]

-

Transcription - NF-kB signaling pathway - Bio-Rad. Available at: [Link]

-

Assaying Homodimers of NF-κB in Live Single Cells - Frontiers. Available at: [Link]

-

The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

Synthesis and in vitro Biological Activity of New 4,6-Disubstituted 3(2H)-Pyridazinone-acetohydrazide Derivatives - ResearchGate. Available at: [Link]

-

Study on the synthesis and bioactivity of pyridazinone derivatives | Request PDF. Available at: [Link]

-

Pathways: NF-kappaB Signaling | . Available at: [Link]

-

Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. Apoptosis Assays [sigmaaldrich.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 19. promocell.com [promocell.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. ibidi.com [ibidi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. assaygenie.com [assaygenie.com]

- 25. tandfonline.com [tandfonline.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]

- 28. athmicbiotech.com [athmicbiotech.com]

- 29. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 31. Frontiers | Assaying Homodimers of NF-κB in Live Single Cells [frontiersin.org]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]

- 34. dovepress.com [dovepress.com]

- 35. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. microbiologyjournal.org [microbiologyjournal.org]

- 37. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer effects.[1][2] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on a novel compound, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. We delve into the core principles of cytotoxicity assessment, offering detailed, field-proven protocols for the MTT and Lactate Dehydrogenase (LDH) assays. The narrative emphasizes the rationale behind experimental choices, ensuring methodological integrity and data reliability. This document is intended for researchers, scientists, and drug development professionals, serving as a practical guide to evaluating the cytotoxic potential of new chemical entities, a critical first step in the oncology drug discovery pipeline.[3][4]

Introduction: The Rationale for Cytotoxicity Screening

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered immense interest due to their broad biological activity.[5][6] These scaffolds are prevalent in molecules with anti-inflammatory, cardiovascular, and notably, anticancer properties.[7][8][9] The structural diversity of the pyridazinone ring allows for extensive functionalization, making it a prime candidate for the development of novel therapeutic agents.[1][10] The specific compound of interest, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone, combines the pyridazinone core with allyl and methoxystyryl moieties, features that suggest potential for unique biological interactions and therapeutic efficacy.

Preliminary cytotoxicity screening is a fundamental and indispensable stage in pharmaceutical development.[4] These initial assays serve as a rapid and cost-effective method to gauge a compound's potential to inhibit cell growth or induce cell death in cancer cell lines.[11] The data generated, typically in the form of a half-maximal inhibitory concentration (IC50) value, allows for a rank-ordering of compounds and provides the foundational evidence required to justify advancing a candidate to more complex preclinical studies.[12] This process effectively filters out inactive or weakly active compounds, conserving resources for the most promising candidates.[4]

Core Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are designed to measure the degree to which a substance can damage or kill cells.[13] The choice of assay is dictated by the specific cellular function one wishes to interrogate. For a robust preliminary screen, it is advisable to use at least two assays based on different principles to corroborate findings and minimize compound-specific artifacts.

-

Metabolic Activity Assays (e.g., MTT): These assays quantify the metabolic health of a cell population. The reduction of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan product is accomplished by mitochondrial dehydrogenases in viable cells.[14][15] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[16][17] This provides a robust measure of a compound's cytostatic (inhibiting proliferation) or cytotoxic (cell-killing) effects.[11]

-

Membrane Integrity Assays (e.g., LDH): These assays detect cytotoxicity by measuring the leakage of intracellular components into the surrounding culture medium.[4] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon the rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[18][19] Quantifying LDH activity in the supernatant provides a direct measure of cell death resulting from compromised membrane integrity.[20][21]

The dual-assay approach provides a more complete picture. For instance, a compound might inhibit metabolic activity (detected by MTT) without immediately causing membrane lysis (undetected by LDH), suggesting a cytostatic or early apoptotic mechanism. Conversely, a strong signal in both assays would indicate a potent cytotoxic effect.

Overall Experimental Workflow

The logical flow of a preliminary cytotoxicity screen is designed for efficiency and clarity, moving from preparation to execution and analysis. The process ensures that each step validates the next, providing a clear, data-driven path to decision-making.

Caption: High-level workflow for preliminary cytotoxicity screening.

Detailed Experimental Protocols

4.1. Cell Line Selection and Culture

The choice of cell lines is critical and should align with the therapeutic goals. For a general anticancer screen, a panel representing different cancer types is recommended. For instance, one might select:

-

A549: Human lung carcinoma

-

MCF-7: Human breast adenocarcinoma

-

HCT116: Human colorectal carcinoma

-

HL-60: Human promyelocytic leukemia

Cells should be cultured in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. It is imperative to use cells in their logarithmic growth phase for all experiments to ensure reproducibility.

4.2. Compound Preparation

The test compound, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[22] Subsequent serial dilutions are then prepared in complete culture medium to achieve the final desired concentrations for treating the cells. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[23]

4.3. Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[14][15][17]

-

Cell Seeding: Trypsinize and count adherent cells (or directly count suspension cells). Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well flat-bottom plate.[22] Include control wells containing medium only for background blanking.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume normal growth.[24]

-

Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Also include wells for "untreated" (medium only) and "vehicle control" (medium with the same percentage of DMSO as the compound-treated wells).

-

Exposure Period: Incubate the plate for a defined period, typically 48 or 72 hours.[23]

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14][25]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[16][25] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[16]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14][15] A reference wavelength of >650 nm can be used to reduce background noise.[16]

4.4. Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard commercial kits and literature.[18][21][26]

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol in a separate 96-well plate. It is crucial to set up three additional sets of control wells (in triplicate):

-

Spontaneous LDH Release: Untreated cells (measures background cell death).

-

Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) 30-60 minutes before the end of the incubation (represents 100% cytotoxicity).[20]

-

Medium Background: Wells with culture medium but no cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[18]

-

Enzymatic Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[20][24]

-

Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[18]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21][24] The reaction converts lactate to pyruvate, which in a coupled reaction reduces a tetrazolium salt to a colored formazan product.[20]

-

Stop Reaction (Optional): Some protocols may require adding a stop solution (e.g., 1M acetic acid) to terminate the reaction.[26]

-

Absorbance Reading: Measure the absorbance at the recommended wavelength, typically 490 nm, with a reference wavelength around 630-690 nm.[18][26]

Data Analysis and Interpretation

5.1. Calculation of Results

For the MTT assay , cell viability is expressed as a percentage of the control:

-

% Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100

For the LDH assay , cytotoxicity is calculated relative to the maximum release control:

-

% Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

5.2. IC50 Determination

The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability.[22] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentrations and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater potency.[23]

5.3. Data Presentation

Results should be summarized in a clear, tabular format. The table below presents a hypothetical data set for the test compound.

| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) |

| A549 | Lung Carcinoma | MTT | 48 | 8.5 |

| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 12.2 |

| HCT116 | Colorectal Carcinoma | MTT | 48 | 5.1 |

| HL-60 | Promyelocytic Leukemia | MTT | 48 | 2.8 |

| HCT116 | Colorectal Carcinoma | LDH | 48 | 7.3 |

Potential Mechanistic Insights & Next Steps

The pyridazinone scaffold has been linked to several mechanisms of anticancer action, including the induction of apoptosis and the generation of oxidative stress.[23][27] For example, some derivatives have been shown to upregulate pro-apoptotic genes like Bax while downregulating anti-apoptotic genes like Bcl-2, ultimately leading to programmed cell death.[8] Another study demonstrated that a pyridazinone derivative induced cytotoxicity in triple-negative breast cancer cells by increasing reactive oxygen species and inhibiting key antioxidant enzymes.[27]

Based on these precedents, if 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone shows potent cytotoxicity, a logical next step would be to investigate its mechanism of action. A potential pathway to explore is the induction of apoptosis.

Caption: Hypothetical apoptotic pathway induced by a pyridazinone derivative.

Follow-up studies could include:

-

Apoptosis Assays: Using Annexin V/Propidium Iodide staining and flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[24]

-

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

-

Western Blotting: To measure changes in the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

Conclusion

This guide outlines a robust, logical, and scientifically-grounded approach for the preliminary cytotoxic evaluation of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone. By employing complementary assays that measure distinct cellular health indicators—metabolic activity (MTT) and membrane integrity (LDH)—researchers can obtain reliable and comprehensive initial data. This information is paramount for making informed decisions in the early stages of the drug discovery process, ensuring that only the most promising compounds are progressed for further, more intensive investigation.

References

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. omicsonline.org [omicsonline.org]

- 4. scispace.com [scispace.com]

- 5. sarpublication.com [sarpublication.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. medic.upm.edu.my [medic.upm.edu.my]

- 13. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. atcc.org [atcc.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 20. media.cellsignal.cn [media.cellsignal.cn]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 27. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

Executive Summary & Scientific Rationale

This application note details the synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a pharmacophore of significant interest in the development of analgesic, anti-inflammatory, and potential anticancer agents.

The synthesis targets the modification of the pyridazinone core at two distinct positions:[1][2][3]

-

C-6 Position (Styryl Extension): Achieved via a vinylogous aldol-type condensation. This extends the conjugation system, often enhancing lipophilicity and receptor binding affinity (e.g., COX-2 or PDE4 inhibition).

-

N-2 Position (Allylation): Achieved via nucleophilic substitution.[1] The introduction of the allyl group removes the acidic proton from the lactam functionality, fixing the tautomeric state and preventing non-specific hydrogen bonding, which improves membrane permeability.

Critical Mechanistic Distinction: To synthesize the 6-styryl derivative, it is imperative to use 6-methyl-3(2H)-pyridazinone (fully aromatic) as the starting material. Using the 4,5-dihydro analog will result in condensation at the C-4 position (forming a 4-arylidene derivative) due to the higher acidity of the C-4 methylene protons in the non-aromatic ring [1, 2].

Retrosynthetic Analysis & Pathway

The synthetic strategy follows a linear "Condensation-First" approach. While N-allylation can be performed first, the condensation reaction requires high temperatures and strong bases (alkoxides) that might degrade or polymerize the allyl group. Therefore, installing the robust styryl arm first is the preferred route.

Reaction Scheme (DOT Visualization)

Figure 1: Linear synthetic pathway ensuring regioselectivity at C-6 and stability of the allyl moiety.

Detailed Experimental Protocol

Phase 1: Synthesis of 6-(4-methoxystyryl)-3(2H)-pyridazinone

This step utilizes the acidity of the methyl group at the C-6 position, which is activated by the electron-deficient pyridazine ring (analogous to 2-picoline).

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 6-methyl-3(2H)-pyridazinone | 1.0 | 110.11 | Substrate |

| 4-Methoxybenzaldehyde | 1.1 | 136.15 | Electrophile |

| Sodium Ethoxide (NaOEt) | 1.5 | 68.05 | Base |

| Ethanol (Absolute) | - | - | Solvent |

Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methyl-3(2H)-pyridazinone (10 mmol, 1.10 g) in absolute ethanol (20 mL).

-

Activation: Add Sodium Ethoxide (15 mmol, 1.02 g) to the solution. Stir at room temperature for 15 minutes to generate the pyridazinone anion.

-

Addition: Add 4-Methoxybenzaldehyde (11 mmol, 1.50 g) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours .

-

Checkpoint: Monitor via TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting material (Rf ~0.2) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 100 g) containing dilute HCl (to pH ~4–5). This protonates the lactam nitrogen and precipitates the product.

-

Filter the yellow precipitate.

-

Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

-

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

-

Expected Yield: 65–75%

-

Appearance: Yellow crystalline solid.

-

Phase 2: Synthesis of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

This step involves the nucleophilic attack of the lactam nitrogen (N-2) on the allyl bromide.

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| Intermediate (Phase 1) | 1.0 | 228.25 | Substrate |

| Allyl Bromide | 1.2 | 120.98 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | Base |

| DMF (Anhydrous) | - | - | Solvent |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the 6-(4-methoxystyryl)-3(2H)-pyridazinone (5 mmol, 1.14 g) in anhydrous DMF (10 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (10 mmol, 1.38 g). Stir at room temperature for 30 minutes.

-

Alkylation: Add Allyl Bromide (6 mmol, 0.73 g, ~0.52 mL) dropwise.

-

Safety Note: Allyl bromide is a lachrymator and alkylating agent. Handle in a fume hood.

-

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours .

-

Checkpoint: TLC (EtOAc/Hexane 1:2) will show the conversion of the polar NH-lactam to a less polar N-allyl product.

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into cold water (50 mL). The product should precipitate out.

-

If an oil forms, extract with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

| Technique | Expected Signal / Observation | Structural Assignment |

| IR Spectroscopy | 1650–1670 cm⁻¹ (Strong) | C=O (Amide/Lactam) |

| 1600 cm⁻¹ | C=C (Styryl/Aromatic) | |

| ¹H-NMR (DMSO-d₆) | δ 3.83 (s, 3H) | -OCH₃ |

| δ 4.7–4.8 (d, 2H) | N-CH₂- (Allyl) | |

| δ 5.2–5.3 (m, 2H) | =CH₂ (Allyl terminal) | |

| δ 5.9–6.0 (m, 1H) | -CH= (Allyl internal) | |

| δ 7.1–7.6 (d, 1H each, J ≈ 16 Hz ) | Styryl -CH=CH- (Trans geometry) | |

| δ 6.9–7.8 (m, Ar-H) | Aromatic Protons |

Interpretation of J-Coupling: The coupling constant of approximately 16 Hz for the styryl protons confirms the (E)-configuration (trans), which is thermodynamically favored during the condensation reflux [3].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete activation of methyl group. | Ensure Ethanol is dry; increase reflux time; switch to NaOEt/Toluene with Dean-Stark trap. |

| Regioisomer Formation | Starting material was 4,5-dihydro.[3][4][5] | CRITICAL: Verify starting material is fully aromatic 6-methyl-3(2H)-pyridazinone via NMR (presence of C4/C5 double bond protons). |

| O-Alkylation vs N-Alkylation | Lactim-Lactam tautomerism. | Use a polar aprotic solvent (DMF) to favor N-alkylation. K₂CO₃ generally favors N-alkylation over O-alkylation in pyridazinones. |

References

-

Soliman, F. et al. "Synthesis and reactivity of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives."[3] Journal of Chemical and Pharmaceutical Research, 2014.[3]

-

Asif, M. "A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach." BenchChem Application Notes, 2025.

-

Rathish, I.G. et al. "Synthesis and evaluation of pyridazinone derivatives as potential anti-inflammatory agents."[3] International Journal of Pharmaceutical Sciences, 2012.

-

Zulmy, W.P. et al. "Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine." Jurnal Riset Kimia, 2025.

Sources

Application Note: Analytical Quantification of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone

This Application Note and Protocol guide is designed for the quantification of 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , a specific functionalized pyridazinone derivative often investigated for analgesic, anti-inflammatory (COX-2 inhibition), and anticancer properties.

The following protocols rely on Rational Method Design , synthesizing established methodologies for lipophilic pyridazinone analogs with specific adaptations required for the allyl (reactive alkene) and methoxystyryl (conjugated, light-sensitive) moieties.

Executive Summary & Chemical Context

The target analyte, 2-allyl-6-(4-methoxystyryl)-3(2H)-pyridazinone , represents a class of "styryl-pyridazinones" characterized by an extended conjugated system. This structural feature significantly enhances UV absorptivity compared to simple pyridazinones but introduces specific stability challenges, notably photo-isomerization (cis/trans) of the styryl bond and oxidation of the allyl group.

Key Analytical Challenges:

-